molecular formula C20H22ClN3O4S B2680034 N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1203128-25-9

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2680034
CAS No.: 1203128-25-9
M. Wt: 435.92
InChI Key: AYOZGIYXXSLDMG-UHFFFAOYSA-N
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Description

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group, a methylsulfonyl group, and a 3-chlorobenzamido group. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonylation reaction, typically using methylsulfonyl chloride in the presence of a base like triethylamine.

    Addition of the 3-Chlorobenzamido Group: The final step involves the formation of the amide bond between the piperidine derivative and 3-chlorobenzoic acid or its derivatives, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.

    Reduction: Reduction reactions can target the carboxamide group or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Chemical Biology: It can be employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects in biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The presence of both the methylsulfonyl and carboxamide groups in this compound provides unique chemical properties, such as increased polarity and potential for hydrogen bonding, which may enhance its biological activity and specificity compared to similar compounds.

Biological Activity

N-(2-(3-chlorobenzamido)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that exhibits potential biological activities relevant to medicinal chemistry. Its unique structure, which combines a piperidine ring, a chlorobenzamide moiety, and a methylsulfonyl group, suggests various interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C_{17}H_{19}ClN_{2}O_{3}S
  • Molecular Weight : Approximately 364.86 g/mol
  • Structural Features :
    • Piperidine ring: Contributes to pharmacological properties.
    • Chlorobenzamide group: Potential interactions with biological receptors.
    • Methylsulfonyl group: May enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

Compound Class Biological Activity
Piperidine DerivativesAnticancer, anti-inflammatory, antimicrobial
Benzamide DerivativesEnzyme inhibition, antitumor activity
Sulfonyl CompoundsAntibacterial, hypoglycemic effects

The specific biological activity of this compound remains to be fully elucidated through experimental studies. However, its structural features suggest potential for significant pharmacological effects.

The mechanism of action for this compound may involve:

  • Receptor Binding : The chlorobenzamide moiety may interact with various biological receptors.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which could be relevant for therapeutic applications in neurodegenerative diseases and inflammation .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study on similar benzamide derivatives indicated promising anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis .
    • Compounds with piperidine structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects :
    • Research has shown that related sulfonamide compounds exhibit anti-inflammatory activity by inhibiting COX enzymes, suggesting that this compound may have similar effects .
  • Antimicrobial Properties :
    • Compounds containing the piperidine nucleus have been associated with antimicrobial activity against various bacterial strains, indicating that this compound may also possess such properties .

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of reaction conditions to ensure high yields and purity. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity.
  • Mass Spectrometry (MS) : Employed for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) : Utilized for purity analysis.

Properties

IUPAC Name

N-[2-[(3-chlorobenzoyl)amino]phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O4S/c1-29(27,28)24-11-9-14(10-12-24)19(25)22-17-7-2-3-8-18(17)23-20(26)15-5-4-6-16(21)13-15/h2-8,13-14H,9-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOZGIYXXSLDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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